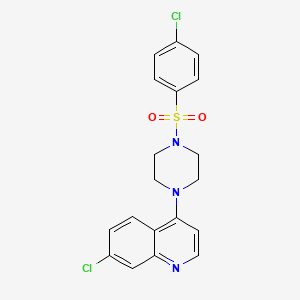

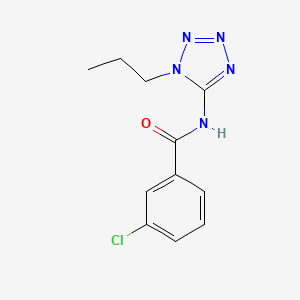

![molecular formula C27H33NO7 B1673729 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one CAS No. 343307-76-6](/img/structure/B1673729.png)

1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one

説明

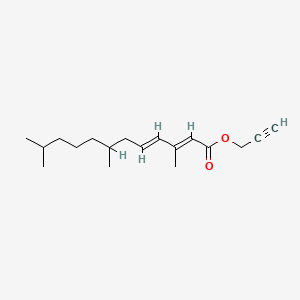

“1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one” is a chemical compound with the molecular formula C27H33NO7 . It is a derivative of piperidin-4-one, which is a class of compounds known for their diverse biological activities .

Synthesis Analysis

The compound was synthesized by a one-pot Mannich condensation reaction . This method is known for its efficiency and high yield, making it a preferred choice for the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-4-one core, which is substituted at the 3 and 5 positions with trimethoxyphenylmethylidene groups . This structure is responsible for its unique chemical properties and potential biological activities .Chemical Reactions Analysis

The compound has been used in various chemical reactions, including as a myeloid differentiator protein 2 (MD2) antagonist/inhibitor . Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse range of potential applications .Physical And Chemical Properties Analysis

The compound is a white to beige powder that is soluble in DMSO . It has a molecular weight of 483.55 and should be stored in a dry place at 2-8°C .科学的研究の応用

Cancer Research: Anti-Neoplastic Effects

L48H37: has shown potential as an anti-cancer agent, particularly in the treatment of pancreatic ductal adenocarcinoma (PDAC) . It can stimulate apoptosis and prevent the proliferation of cancer cells . This effect is especially pronounced in the absence of the enzyme histone-lysine N-methyltransferase 2D (KMT2D) , which is often mutated in various cancers .

Inflammation Modulation: MD2 Inhibition

The compound acts as a potent inhibitor of myeloid differentiation 2 (MD2) , which is associated with the inflammatory response. It has been used to study the effects on lipopolysaccharide (LPS) and palmitate CC chemokine ligand 2 (CCL2) responses in kidney proximal tubule cells, suggesting its role in modulating inflammation .

Neurological Disorders: TLR4 Pathway Investigation

In neurological research, L48H37 has been utilized to investigate intracellular signaling pathways via endosomic toll-like receptor 4 (TLR4) in colonic epithelium . This application is significant for understanding the molecular mechanisms underlying various neurological disorders.

Diabetes Management: Glucose Regulation

Related compounds have been studied for their ability to reduce fasting blood glucose levels. While specific studies on L48H37 for this application are not detailed, its structural analogs have shown promising results in improving glucose regulation, which could be a potential area of application for L48H37 .

Antioxidant Properties: Radical Scavenging Activity

L48H37: and its derivatives have demonstrated good radical scavenging activity, which is indicative of its antioxidant properties. This could be beneficial in research focused on oxidative stress and related diseases .

Drug Development: Stability and Solubility

The unsaturated monoketone structure of L48H37 enhances its stability, making it a suitable candidate for drug development. Its solubility in DMSO and potential bioavailability are also important factors for its application in pharmacological studies .

Immunology: TLR4 Antagonism

As a TLR4 antagonist , L48H37 has implications in immunological research, particularly in the study of immune responses and potential therapeutic applications for conditions involving the TLR4 pathway .

Chemotherapy Enhancement: Apoptosis Induction

Finally, the ability of L48H37 to induce apoptosis in cancer cells suggests that it could be used to enhance the efficacy of chemotherapy treatments. By targeting specific pathways, it may improve the response to chemotherapy in resistant cancer types .

作用機序

Target of Action

The primary target of 1-Ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one, also known as L48H37, is the myeloid differentiation protein 2 (MD2) . MD2 plays a crucial role in the innate immune response as it is involved in the recognition of lipopolysaccharides (LPS) from gram-negative bacteria .

Mode of Action

L48H37 acts as an antagonist/inhibitor of MD2 . It interacts with MD2, thereby inhibiting the intracellular signaling of LPS via the endosomic toll-like receptor 4 (TLR4) in the colonic epithelium . This interaction and the resulting changes can lead to the modulation of the immune response.

Biochemical Pathways

The compound’s interaction with MD2 affects the TLR4 signaling pathway . This pathway is involved in the innate immune response, specifically the recognition of bacterial LPS. By inhibiting this pathway, L48H37 can modulate the immune response and potentially reduce inflammation .

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies

Result of Action

L48H37 has been shown to stimulate apoptosis and prevent proliferation in pancreatic cancer cells, especially in the absence of histone-lysine N-methyltransferase 2D (KMT2D) . This suggests that it may possess an anti-neoplastic effect on human pancreatic ductal adenocarcinoma (PDAC) cells .

Action Environment

Its stability is enhanced by its unsaturated monoketone structure

Safety and Hazards

特性

IUPAC Name |

1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFNKUXFKVPLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400787 | |

| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

343307-76-6 | |

| Record name | 4-Piperidinone, 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

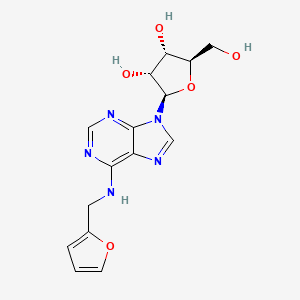

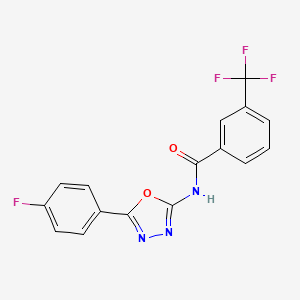

![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)

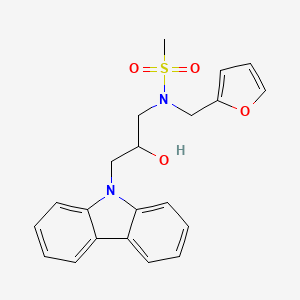

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)